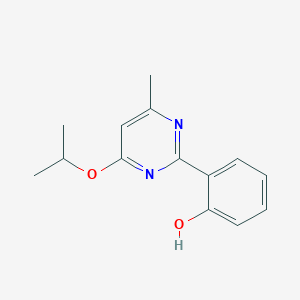
2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrimidinyl phenol derivatives has been detailed, highlighting methods for enhancing inhibitory potency and displaying significant antioxidant properties through structural modifications (La Motta et al., 2007). Additionally, the synthesis of alkylaminophenol compounds via the Petasis reaction and their characterization through various spectroscopic methods are relevant for understanding the synthetic pathways that could be applied to 2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol (Ulaş, 2021).
Molecular Structure Analysis
The molecular structure of similar compounds has been explored using X-ray crystallography, revealing monoclinic systems and distorted octahedral coordination geometries (Khalaji et al., 2017). These studies provide a basis for understanding the molecular configuration and the potential structural characteristics of 2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol.
Chemical Reactions and Properties
Investigations into the reactivity and formation of complexes with phenols under high temperatures provide insights into the chemical behavior and stability of pyrimidinyl derivatives (Erkin et al., 2017). Such studies are crucial for understanding the chemical reactions 2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol might undergo and its interaction with other compounds.
Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibition and Antioxidant Activity
2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, which include molecules structurally related to 2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol, have been found to act as aldose reductase (ALR2) inhibitors. These compounds exhibited micromolar/submicromolar range inhibitory activity and displayed significant antioxidant properties (La Motta et al., 2007).
Antifungal Abilities
Derivatives of pyrazolo[1,5-a]pyrimidines, which are structurally similar to 2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol, have demonstrated good antifungal abilities. Specific compounds in this category showed promising activity against phytopathogenic fungi like Colletotrichum gloeosporioides (Zhang et al., 2016).
Schiff Bases for Cancer and Corrosion Inhibition
A Schiff base compound synthesized from vanillin and p-anisidin, which shares a similar phenol moiety with 2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol, was investigated for its anticancer activity against T47D breast cancer cells. However, it showed weak activity in inhibiting these cells (Sukria et al., 2020). Additionally, Schiff bases like 2-((pyridin-2-ylimino)methyl)phenol have been studied as corrosion inhibitors for carbon steel in hydrochloric acid (Hegazy et al., 2012).
Other Applications
Further studies involve the synthesis, characterization, and evaluation of novel Schiff bases with similar structures, investigating their potential in biological and electrochemical applications (Shabbir et al., 2016), as well as the analysis of compounds like 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol for their structural and electronic properties (Ulaş, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-methyl-6-propan-2-yloxypyrimidin-2-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)18-13-8-10(3)15-14(16-13)11-6-4-5-7-12(11)17/h4-9,17H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNZGCSITVSXJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425246 |
Source


|
| Record name | 2-(4-ISOPROPOXY-6-METHYL-2-PYRIMIDINYL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol | |
CAS RN |
300839-40-1 |
Source


|
| Record name | 2-(4-ISOPROPOXY-6-METHYL-2-PYRIMIDINYL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



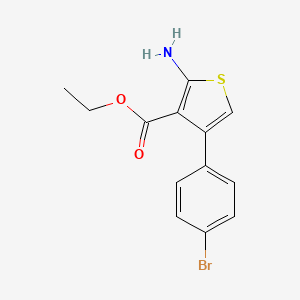




![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)

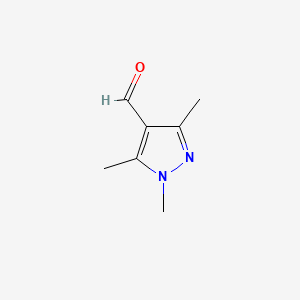
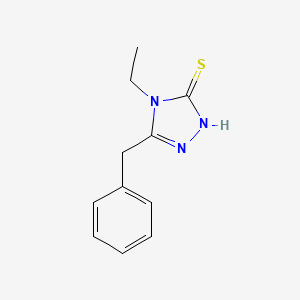
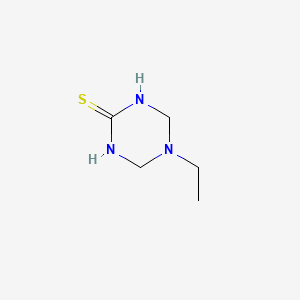
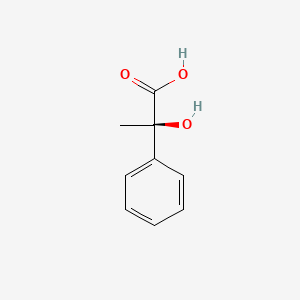
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1270346.png)